An In-depth Technical Guide to 2-Bromo-6-iodopyridin-3-ol
An In-depth Technical Guide to 2-Bromo-6-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 129611-32-1
This technical guide provides a comprehensive overview of 2-Bromo-6-iodopyridin-3-ol, a halogenated pyridinol derivative. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally related compounds and general principles of medicinal chemistry to offer insights into its potential properties, synthesis, and biological applications.
Chemical and Physical Properties
2-Bromo-6-iodopyridin-3-ol is a polysubstituted pyridine ring containing a bromine atom, an iodine atom, and a hydroxyl group. These functional groups are anticipated to significantly influence its reactivity and biological profile. Key identifying information is summarized in the table below.
| Property | Value |
| CAS Number | 129611-32-1[1][2] |
| Molecular Formula | C5H3BrINO[1] |
| Molecular Weight | 299.89 g/mol [1] |
| Synonyms | 2-Bromo-3-hydroxy-6-iodopyridine, 2-Bromo-6-iodo-3-pyridinol[2] |
| Appearance | White to Brown powder or crystal |
| Purity | Typically available at >95% or ≥98% |
Potential Synthesis
While a specific, validated experimental protocol for the synthesis of 2-Bromo-6-iodopyridin-3-ol is not extensively documented in publicly accessible literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of halogenated pyridinols. A potential pathway could involve the following key steps:
Caption: A conceptual workflow for the synthesis of 2-Bromo-6-iodopyridin-3-ol.
A more detailed, though speculative, protocol based on the synthesis of a related compound, 5-bromo-3-iodo-pyridin-2-ol, could be adapted.[3] This would likely involve the protection of the hydroxyl group, followed by sequential halogenation reactions. The choice of halogenating agents and reaction conditions would be critical to control the regioselectivity of the substitutions.
Reactivity and Use in Organic Synthesis
The presence of two different halogen atoms (bromine and iodine) at positions 2 and 6, along with a hydroxyl group at position 3, makes 2-Bromo-6-iodopyridin-3-ol a potentially versatile building block in organic synthesis. The differential reactivity of the C-Br and C-I bonds in palladium-catalyzed cross-coupling reactions could allow for selective functionalization at either position. This is a common strategy in the synthesis of complex substituted pyridines.[4]
The pyridine core is a "privileged scaffold" in medicinal chemistry, and this compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.[5][6]
Potential Biological Activity (Inferred)
There is currently no publicly available information on the biological activity of 2-Bromo-6-iodopyridin-3-ol. However, the broader class of halogenated pyridin-3-ol derivatives has been investigated for various biological activities.[5] Therefore, it is plausible that derivatives of this compound could exhibit similar properties.
Anticancer Activity: Numerous pyridine derivatives have demonstrated potential as anticancer agents. The presence and position of halogen atoms can significantly influence their cytotoxic and antiproliferative effects.[5]
Antimicrobial Activity: Halogenated pyridines have also been explored for their antibacterial and antifungal properties. The introduction of halogens can enhance the antimicrobial potency of the parent compound.[5]
Experimental Protocols for Biological Evaluation (Hypothetical)
Should researchers wish to investigate the biological potential of 2-Bromo-6-iodopyridin-3-ol or its derivatives, the following standard experimental protocols could be employed.
In Vitro Anticancer Activity Assessment: MTT Assay
A common method to evaluate the in vitro anticancer activity of novel compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: A generalized workflow for the MTT assay to screen for anticancer activity.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Bromo-6-iodopyridin-3-ol | 129611-32-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]

